molecular formula C5H5N3O B2647612 Pyridazine-3-carbaldehyde oxime CAS No. 1396764-41-2

Pyridazine-3-carbaldehyde oxime

Cat. No.: B2647612
CAS No.: 1396764-41-2
M. Wt: 123.115
InChI Key: WIMYFNDMUOCIMO-UHFFFAOYSA-N
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Description

Pyridazine-3-carbaldehyde oxime is a heterocyclic compound that features a pyridazine ring with an oxime functional group at the 3-position. Pyridazine derivatives are known for their diverse biological activities and have been widely studied in medicinal chemistry. The presence of the oxime group adds further versatility to the compound, making it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-3-carbaldehyde oxime typically involves the reaction of pyridazine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

Pyridazine-3-carbaldehyde+Hydroxylamine HydrochloridePyridazine-3-carbaldehyde oxime+HCl\text{Pyridazine-3-carbaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} Pyridazine-3-carbaldehyde+Hydroxylamine Hydrochloride→Pyridazine-3-carbaldehyde oxime+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming O-alkyl or O-acyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: O-alkyl or O-acyl derivatives.

Scientific Research Applications

Pyridazine-3-carbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Pyridazine derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridazine-3-carbaldehyde oxime is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The oxime group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    Pyridazine-3-carboxamide: Similar in structure but with an amide group instead of an oxime.

    Pyridazine-3-carboxylic acid: Contains a carboxylic acid group at the 3-position.

    Pyridazine-3-one: Features a keto group at the 3-position.

Uniqueness: Pyridazine-3-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. The oxime group can participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to form hydrogen bonds and other interactions with biological targets enhances its potential in drug discovery and development.

Properties

IUPAC Name

(NE)-N-(pyridazin-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-7-4-5-2-1-3-6-8-5/h1-4,9H/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYFNDMUOCIMO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NN=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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